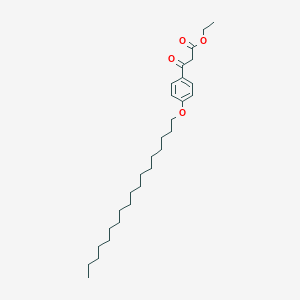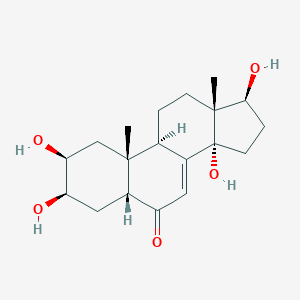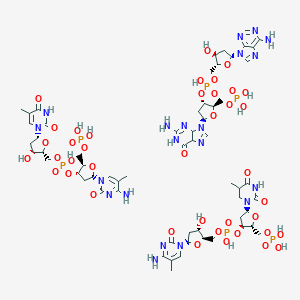
Poly(d(Tm(5)C)).poly(d(GA)).poly(d(m(5)CT))
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Poly(d(Tm(5)C)).poly(d(GA)).poly(d(m(5)CT)) is a unique DNA molecule that has gained significant attention in recent years due to its potential applications in scientific research. This molecule is a hybrid of three different DNA sequences, each containing modified nucleotides that confer unique properties to the molecule. The synthesis and characterization of this molecule have opened up new avenues for research in the fields of molecular biology and biotechnology.poly(d(GA)).poly(d(m(5)CT)).
Mécanisme D'action
The mechanism of action of Poly(d(Tm(5)C)).poly(d(GA)).poly(d(m(5)CT)) is not fully understood. However, it is believed that the modified nucleotides in the molecule can interact with specific proteins and enzymes, leading to changes in DNA structure and function. The modified nucleotides can also induce DNA damage, which can trigger DNA repair mechanisms.
Biochemical and Physiological Effects
Poly(d(Tm(5)C)).poly(d(GA)).poly(d(m(5)CT)) has various biochemical and physiological effects. The modified nucleotides in the molecule can affect DNA stability, DNA-protein interactions, and DNA replication. They can also induce DNA damage, which can lead to cell death or trigger DNA repair mechanisms. The physiological effects of Poly(d(Tm(5)C)).poly(d(GA)).poly(d(m(5)CT)) are not well understood, but it is believed that the molecule can have therapeutic potential in cancer treatment.
Avantages Et Limitations Des Expériences En Laboratoire
Poly(d(Tm(5)C)).poly(d(GA)).poly(d(m(5)CT)) has several advantages for lab experiments. The modified nucleotides in the molecule can be used to target specific DNA sequences, which can be exploited to selectively inhibit the growth of cancer cells. The molecule is also highly stable, which makes it an ideal tool for studying DNA-protein interactions and DNA replication. However, there are also limitations to using Poly(d(Tm(5)C)).poly(d(GA)).poly(d(m(5)CT)) in lab experiments. The molecule is expensive to synthesize and purify, which can limit its availability for research. Additionally, the modified nucleotides in the molecule can affect the structure and function of DNA, which can complicate data interpretation.
Orientations Futures
There are several future directions for research on Poly(d(Tm(5)C)).poly(d(GA)).poly(d(m(5)CT)). One possible direction is to explore the therapeutic potential of the molecule in cancer treatment. The modified nucleotides in the molecule can be used to target specific DNA sequences in cancer cells, which can be exploited to selectively inhibit their growth. Another possible direction is to study the mechanism of action of the molecule in more detail. This can provide insights into how the modified nucleotides in the molecule interact with DNA and proteins, which can inform the development of new therapeutic strategies. Finally, future research can focus on optimizing the synthesis and purification methods for Poly(d(Tm(5)C)).poly(d(GA)).poly(d(m(5)CT)), which can increase its availability for research and reduce its cost.
Conclusion
Poly(d(Tm(5)C)).poly(d(GA)).poly(d(m(5)CT)) is a unique DNA molecule that has potential applications in scientific research and cancer treatment. The modified nucleotides in the molecule can be used to selectively target specific DNA sequences, which can be exploited for therapeutic purposes. The molecule is highly stable and can be used to study DNA-protein interactions and DNA replication. However, the molecule is expensive to synthesize and purify, and the modified nucleotides can complicate data interpretation. Future research can explore the therapeutic potential of the molecule in cancer treatment, study its mechanism of action in more detail, and optimize the synthesis and purification methods.
Méthodes De Synthèse
Poly(d(Tm(5)C)).poly(d(GA)).poly(d(m(5)CT)) is synthesized using solid-phase synthesis techniques. The modified nucleotides are incorporated into the DNA sequence using standard phosphoramidite chemistry. The resulting DNA molecule is purified using high-performance liquid chromatography (HPLC) and characterized using various analytical techniques such as mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy.
Applications De Recherche Scientifique
Poly(d(Tm(5)C)).poly(d(GA)).poly(d(m(5)CT)) has various applications in scientific research. It can be used as a model system to study DNA-protein interactions, DNA damage and repair mechanisms, and DNA replication. It can also be used as a tool to develop new therapeutic strategies for cancer treatment. The modified nucleotides in Poly(d(Tm(5)C)).poly(d(GA)).poly(d(m(5)CT)) can be used to target specific DNA sequences, which can be exploited to selectively inhibit the growth of cancer cells.
Propriétés
Numéro CAS |
107824-41-9 |
|---|---|
Formule moléculaire |
C60H88N20O40P6 |
Poids moléculaire |
1915.3 g/mol |
Nom IUPAC |
[(2R,3S,5R)-5-(4-amino-5-methyl-2-oxopyrimidin-1-yl)-3-hydroxyoxolan-2-yl]methyl [(2R,3S,5S)-5-(5-methyl-2,4-dioxo-1,3-diazinan-1-yl)-2-(phosphonooxymethyl)oxolan-3-yl] hydrogen phosphate;[(2R,3S,5S)-5-(4-amino-5-methyl-2-oxopyrimidin-1-yl)-2-(phosphonooxymethyl)oxolan-3-yl] [(2R,3S,5R)-3-hydroxy-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methyl hydrogen phosphate;[(2R,3S,5R)-5-(2-amino-6-oxo-4,5-dihydro-1H-purin-9-yl)-2-(phosphonooxymethyl)oxolan-3-yl] [(2R,3S,5R)-5-(6-aminopurin-9-yl)-3-hydroxyoxolan-2-yl]methyl hydrogen phosphate |
InChI |
InChI=1S/C20H28N10O12P2.C20H29N5O14P2.C20H31N5O14P2/c21-16-14-17(24-5-23-16)29(6-25-14)12-1-8(31)10(40-12)3-39-44(36,37)42-9-2-13(41-11(9)4-38-43(33,34)35)30-7-26-15-18(30)27-20(22)28-19(15)32;1-9-5-24(19(28)22-17(9)21)16-4-12(14(38-16)8-35-40(30,31)32)39-41(33,34)36-7-13-11(26)3-15(37-13)25-6-10(2)18(27)23-20(25)29;1-9-5-24(19(28)22-17(9)21)15-3-11(26)13(37-15)7-36-41(33,34)39-12-4-16(38-14(12)8-35-40(30,31)32)25-6-10(2)18(27)23-20(25)29/h5-13,15,18,31H,1-4H2,(H,36,37)(H2,21,23,24)(H2,33,34,35)(H3,22,27,28,32);5-6,11-16,26H,3-4,7-8H2,1-2H3,(H,33,34)(H2,21,22,28)(H,23,27,29)(H2,30,31,32);5,10-16,26H,3-4,6-8H2,1-2H3,(H,33,34)(H2,21,22,28)(H,23,27,29)(H2,30,31,32)/t8-,9-,10+,11+,12+,13+,15?,18?;11-,12-,13+,14+,15+,16-;10?,11-,12-,13+,14+,15+,16-/m000/s1 |
Clé InChI |
WBZBCXURUGZUTD-AEKZQCOASA-N |
SMILES isomérique |
CC1CN(C(=O)NC1=O)[C@@H]2C[C@@H]([C@H](O2)COP(=O)(O)O)OP(=O)(O)OC[C@@H]3[C@H](C[C@@H](O3)N4C=C(C(=NC4=O)N)C)O.CC1=CN(C(=O)NC1=O)[C@H]2C[C@@H]([C@H](O2)COP(=O)(O)O[C@H]3C[C@H](O[C@@H]3COP(=O)(O)O)N4C=C(C(=NC4=O)N)C)O.C1[C@@H]([C@H](O[C@H]1N2C=NC3=C(N=CN=C32)N)COP(=O)(O)O[C@H]4C[C@@H](O[C@@H]4COP(=O)(O)O)N5C=NC6C5N=C(NC6=O)N)O |
SMILES |
CC1CN(C(=O)NC1=O)C2CC(C(O2)COP(=O)(O)O)OP(=O)(O)OCC3C(CC(O3)N4C=C(C(=NC4=O)N)C)O.CC1=CN(C(=O)NC1=O)C2CC(C(O2)COP(=O)(O)OC3CC(OC3COP(=O)(O)O)N4C=C(C(=NC4=O)N)C)O.C1C(C(OC1N2C=NC3=C(N=CN=C32)N)COP(=O)(O)OC4CC(OC4COP(=O)(O)O)N5C=NC6C5N=C(NC6=O)N)O |
SMILES canonique |
CC1CN(C(=O)NC1=O)C2CC(C(O2)COP(=O)(O)O)OP(=O)(O)OCC3C(CC(O3)N4C=C(C(=NC4=O)N)C)O.CC1=CN(C(=O)NC1=O)C2CC(C(O2)COP(=O)(O)OC3CC(OC3COP(=O)(O)O)N4C=C(C(=NC4=O)N)C)O.C1C(C(OC1N2C=NC3=C(N=CN=C32)N)COP(=O)(O)OC4CC(OC4COP(=O)(O)O)N5C=NC6C5N=C(NC6=O)N)O |
Synonymes |
P-TC-GA-CT poly(d(Tm(5)C)).poly(d(GA)).poly(d(m(5)CT)) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[(Z)-1,2-diphenylethylideneamino]-4-methylbenzenesulfonamide](/img/structure/B33724.png)
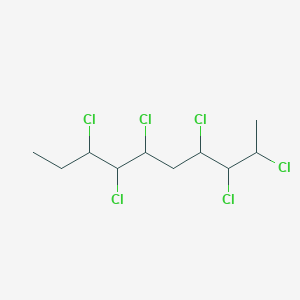
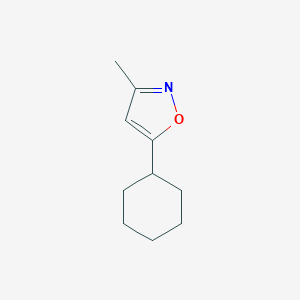
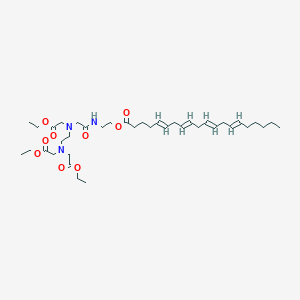
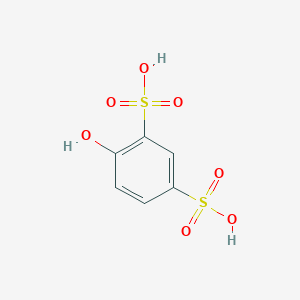

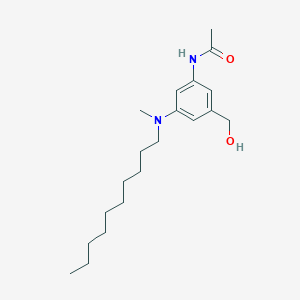
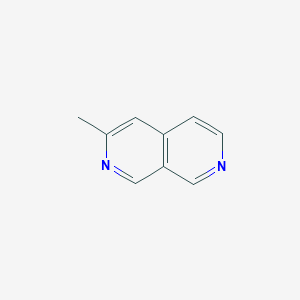
![[6-Bromo-3-[(2-methoxyphenyl)carbamoyl]naphthalen-2-yl] 2-benzamido-3-phenylpropanoate](/img/structure/B33741.png)
